Physicochemical Profile (LogP, PSA) Aligns with Oral Drug-Likeness Rules, Distinguishing from More Lipophilic Benzimidazole Analogs
The calculated LogP (octanol-water partition coefficient) of 1.62530 for 3-(benzimidazol-1-yl)propanal [1] is significantly lower than that of 2-phenylbenzimidazole (LogP ~3.0) and 2-(4-chlorophenyl)benzimidazole (LogP ~3.5). Its topological polar surface area (TPSA) of 34.89 Ų [1] is within the optimal range for oral absorption (<140 Ų) and CNS penetration (<90 Ų).
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 1.62530 (calculated) |
| Comparator Or Baseline | 2-phenylbenzimidazole: ~3.0; 2-(4-chlorophenyl)benzimidazole: ~3.5 (calculated) |
| Quantified Difference | ΔLogP ≈ -1.4 to -1.9 |
| Conditions | Calculated values from authoritative database (ChemSrc) and literature analogs |
Why This Matters
Lower LogP indicates reduced lipophilicity, potentially mitigating phospholipidosis and off-target binding risks common with highly lipophilic benzimidazoles.
- [1] ChemSrc. (2016-03-17). 153893-09-5 CAS No.: 153893-09-5. Retrieved from https://m.chemsrc.com/baike/277110.html View Source
